molecular formula C13H7Cl2N B582239 2-Chloro-4-(3-chlorophenyl)benzonitrile CAS No. 1355247-47-0

2-Chloro-4-(3-chlorophenyl)benzonitrile

Cat. No. B582239
M. Wt: 248.106
InChI Key: UMRMTRVYHJFULT-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-chlorophenyl)benzonitrile , also known by its CAS Number 1355247-47-0 , is a chemical compound with the following properties:



  • IUPAC Name : 3,3’-dichloro[1,1’-biphenyl]-4-carbonitrile.

  • Molecular Formula : C<sub>13</sub>H<sub>7</sub>Cl<sub>2</sub>N.

  • Molecular Weight : 248.11 g/mol.



Molecular Structure Analysis

The molecular structure of 2-Chloro-4-(3-chlorophenyl)benzonitrile consists of a biphenyl core with two chlorine atoms and a nitrile group attached. The arrangement of atoms and bonds can be visualized as follows:


!Molecular Structure)



Chemical Reactions Analysis

The compound may participate in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and coupling reactions. However, without specific experimental data, it’s challenging to provide precise reaction details.



Physical And Chemical Properties Analysis


  • Purity : The compound is typically available with a purity of 98% (as determined by gas chromatography).

  • Solubility : Information on solubility in various solvents is not readily accessible.

  • Melting Point : The melting point of this compound is not specified.

  • Boiling Point : The boiling point data is currently unavailable.


Scientific Research Applications

Synthesis and Biological Evaluation

Research has been conducted on the synthesis of derivatives from 2-Chloro-4-(3-chlorophenyl)benzonitrile and their subsequent evaluation for biological activities. For instance, the conversion of 2-chlorosalicylaldehyde into its oxime, which then leads to the synthesis of compounds with potential antibacterial and antifungal activities, showcases the compound's application in creating new antimicrobial agents (Kumar et al., 2022). Another study involved the conversion of related benzonitriles into 3-aminoindole-2-carbonitriles, highlighting the compound's utility in synthesizing compounds with varied biological activities (Michaelidou & Koutentis, 2009).

Molecular Structure Analysis

The study of molecular packing properties and crystal structures of symmetrically substituted diaryl furoxans, including derivatives of 2-Chloro-4-(3-chlorophenyl)benzonitrile, provides insights into their solid-state chemistry and potential applications in materials science (Ojala et al., 2017).

Chemical Synthesis and Mechanistic Studies

Further applications include the investigation of novel synthetic routes and mechanistic studies. For example, the oxidative coupling of alkanones with coordinated compounds to palladium(II) showcases the chemical versatility and potential for creating complex molecules with specific functionalities (El-Abadelah et al., 2018). Additionally, the development of sensitive methods for determining specific contents in drug substances by gas chromatography underlines the compound's relevance in pharmaceutical analysis (Reddy et al., 2013).

Photocatalysis and Material Science

The compound's derivatives have also been explored in photocatalysis, demonstrating the potential for environmental applications, such as the degradation of pollutants in water (Zhang et al., 2007). The synthesis of novel soluble aromatic polyesters with pendant cyano groups indicates its application in the development of new materials with potential uses in various industries (Yu et al., 2009).

Safety And Hazards


  • MSDS : The Material Safety Data Sheet (MSDS) for 2-Chloro-4-(3-chlorophenyl)benzonitrile can be found here.

  • Safety Precautions : As with any chemical, handle this compound with care. Follow proper safety protocols, including the use of appropriate protective equipment.


Future Directions

Future research could focus on:



  • Investigating its potential applications in organic synthesis.

  • Assessing its biological activity and pharmacological relevance.

  • Exploring its reactivity in various conditions.


properties

IUPAC Name

2-chloro-4-(3-chlorophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N/c14-12-3-1-2-9(6-12)10-4-5-11(8-16)13(15)7-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRMTRVYHJFULT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30742769
Record name 3,3'-Dichloro[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(3-chlorophenyl)benzonitrile

CAS RN

1355247-47-0
Record name 3,3'-Dichloro[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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